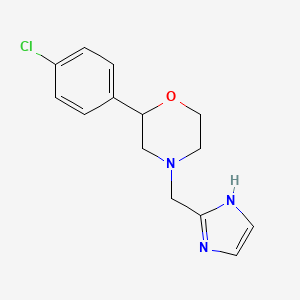![molecular formula C13H20N2O B7573782 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol, also known as P3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol is not fully understood, but it is believed to interact with various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol has also been shown to modulate the activity of various enzymes and proteins involved in inflammation and cell death.
Biochemical and Physiological Effects:
1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol has been found to have various biochemical and physiological effects, including reducing inflammation, promoting cell survival, and protecting against oxidative stress. 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol include its limited solubility in water and its potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol, including investigating its potential therapeutic applications in various neurological and inflammatory disorders. Further studies are also needed to elucidate the mechanism of action of 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol is needed to fully understand its potential therapeutic applications and optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol involves a multi-step process that includes the reaction of 2-piperidone with pyridine-3-carboxaldehyde followed by reduction using sodium borohydride. This process yields 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol as a white crystalline solid with a melting point of 114-116°C.
Wissenschaftliche Forschungsanwendungen
1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol has also been found to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[1-(pyridin-3-ylmethyl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(16)13-6-2-3-8-15(13)10-12-5-4-7-14-9-12/h4-5,7,9,11,13,16H,2-3,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAHSBNYBHBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1CC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)


![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)

![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)